molecular formula C9H10N4 B13477170 5-(2-methylpyridin-3-yl)-1H-pyrazol-3-amine

5-(2-methylpyridin-3-yl)-1H-pyrazol-3-amine

Cat. No.: B13477170
M. Wt: 174.20 g/mol
InChI Key: NVBWGUKNRNPTEN-UHFFFAOYSA-N
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Description

5-(2-methylpyridin-3-yl)-1H-pyrazol-3-amine is a heterocyclic compound that features both pyridine and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-methylpyridin-3-yl)-1H-pyrazol-3-amine typically involves the formation of the pyrazole ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of appropriate hydrazine derivatives with 2-methyl-3-pyridinecarboxaldehyde under acidic or basic conditions. The reaction conditions often include solvents like ethanol or methanol and catalysts such as acetic acid or sodium acetate.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

5-(2-methylpyridin-3-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole or pyridine rings.

    Reduction: Reduced forms of the compound, potentially leading to the formation of amines or alcohols.

    Substitution: Substituted pyrazole or pyridine derivatives.

Scientific Research Applications

5-(2-methylpyridin-3-yl)-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(2-methylpyridin-3-yl)-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include kinases, G-protein coupled receptors, and ion channels.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-methylpyridin-3-yl)-1H-pyrazol-5-amine
  • 5-(2-methylpyridin-3-yl)-1H-pyrazole
  • 2-methyl-3-(1H-pyrazol-5-yl)pyridine

Uniqueness

5-(2-methylpyridin-3-yl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both pyridine and pyrazole rings allows for diverse interactions with biological targets and makes it a versatile scaffold in organic synthesis.

Properties

Molecular Formula

C9H10N4

Molecular Weight

174.20 g/mol

IUPAC Name

5-(2-methylpyridin-3-yl)-1H-pyrazol-3-amine

InChI

InChI=1S/C9H10N4/c1-6-7(3-2-4-11-6)8-5-9(10)13-12-8/h2-5H,1H3,(H3,10,12,13)

InChI Key

NVBWGUKNRNPTEN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=N1)C2=CC(=NN2)N

Origin of Product

United States

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